![molecular formula C11H12N2OS B2503120 2-Methyl-3-[(3-methylthiophen-2-yl)methoxy]pyrazine CAS No. 2198508-65-3](/img/structure/B2503120.png)

2-Methyl-3-[(3-methylthiophen-2-yl)methoxy]pyrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

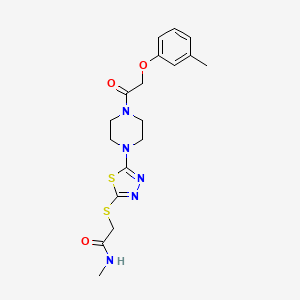

2-Methyl-3-[(3-methylthiophen-2-yl)methoxy]pyrazine is a chemical compound with a molecular formula C11H13NO2S. It is a derivative of pyrazine, which is a nitrogen-containing heterocyclic compound .

Molecular Structure Analysis

The molecular structure of 2-Methyl-3-[(3-methylthiophen-2-yl)methoxy]pyrazine is complex. It includes a pyrazine ring, which is a six-membered ring with two nitrogen atoms, and a thiophene ring, which is a five-membered ring with one sulfur atom . The exact 3D structure can be viewed using specific software .Chemical Reactions Analysis

The chemical reactions involving 2-Methyl-3-[(3-methylthiophen-2-yl)methoxy]pyrazine are not clearly outlined in the available resources. Pyrazine derivatives, in general, are known to exhibit various biological activities and are used in different applications such as pharmaceuticals, organic materials, and bioactive molecules .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methyl-3-[(3-methylthiophen-2-yl)methoxy]pyrazine are not clearly detailed in the available resources. The molecular weight of the compound is 220.29.Scientific Research Applications

Crystal Structure Analysis

The compound has been used in the study of crystal structures . The crystal structure of a similar compound, 2-((3-methylthiophen-2-yl)methylene)malononitrile, has been analyzed in detail . This kind of research can provide valuable insights into the properties of the compound and its potential applications.

Biological Activity

Compounds with a thiophene core, like this one, have shown interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties .

Anti-Inflammatory Applications

Thiophene derivatives have been found to have anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs.

Anti-Psychotic Applications

Thiophene derivatives have also been found to have anti-psychotic properties . This suggests that they could be used in the development of new treatments for psychiatric disorders.

Material Science Applications

Due to their structural and electronic properties, compounds with a thiophene core are promising candidates for materials-related applications such as functional materials biosensors, organic field effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .

Anti-Cancer Applications

2-Butylthiophene, a derivative of thiophene, is used as a raw material in the synthesis of anticancer agents . This suggests that “2-Methyl-3-[(3-methylthiophen-2-yl)methoxy]pyrazine” could potentially have similar applications.

Anti-Atherosclerotic Applications

2-Octylthiophene, another derivative of thiophene, is used in the synthesis of anti-atherosclerotic agents . This suggests potential cardiovascular applications for “2-Methyl-3-[(3-methylthiophen-2-yl)methoxy]pyrazine”.

Development of Insecticides

Thiophene derivatives also act as metal complexing agents and have been used in the development of insecticides . This suggests potential applications in agriculture for “2-Methyl-3-[(3-methylthiophen-2-yl)methoxy]pyrazine”.

Mechanism of Action

Target of Action

The primary targets of 2-Methyl-3-[(3-methylthiophen-2-yl)methoxy]pyrazine are currently unknown

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Methyl-3-[(3-methylthiophen-2-yl)methoxy]pyrazine are currently unknown . These properties will significantly impact the bioavailability of the compound, determining how much of the compound reaches its targets and how long it remains active in the body.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Methyl-3-[(3-methylthiophen-2-yl)methoxy]pyrazine . Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and how stable it is in different environments.

Safety and Hazards

properties

IUPAC Name |

2-methyl-3-[(3-methylthiophen-2-yl)methoxy]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-8-3-6-15-10(8)7-14-11-9(2)12-4-5-13-11/h3-6H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDQUFZCWOJTISQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)COC2=NC=CN=C2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-3-[(3-methylthiophen-2-yl)methoxy]pyrazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2503039.png)

![2-[({3-Bromoimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]benzoic acid hydrobromide](/img/structure/B2503049.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2503053.png)

![N-[3-[Methyl(prop-2-ynyl)amino]propyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B2503056.png)

![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-fluoro-4-methylbenzenesulfonamide](/img/structure/B2503058.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,5-dimethoxybenzoate](/img/structure/B2503060.png)